molecular formula C10H14O2 B3117694 (1R)-1-(4-ethoxyphenyl)ethan-1-ol CAS No. 225920-04-7

(1R)-1-(4-ethoxyphenyl)ethan-1-ol

Cat. No. B3117694
CAS RN: 225920-04-7
M. Wt: 166.22 g/mol
InChI Key: GKGQWBJLOYXULB-MRVPVSSYSA-N
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Description

(1R)-1-(4-ethoxyphenyl)ethan-1-ol, more commonly referred to as 4-ethoxyphenethyl alcohol (4-EtOPhEtOH), is an aromatic alcohol found in various plants, including those of the genus Magnolia. It is an important intermediate in the synthesis of various industrial products, such as synthetic rubber, and it has been used as a flavoring agent in food. In addition to its industrial applications, 4-EtOPhEtOH has been studied for its potential therapeutic effects, including its anti-inflammatory, anti-oxidative, and anti-bacterial activities.

Scientific Research Applications

Environmental Monitoring and Safety

Halogenated Fire Retardants and Environmental Concerns : A comprehensive review of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the increasing application of NBFRs and calls for more research on their occurrence, environmental fate, and toxicity. This research context suggests a potential avenue for studying "(1R)-1-(4-ethoxyphenyl)ethan-1-ol" in terms of its environmental safety and biodegradation properties, particularly if it shares structural or functional similarities with NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).

Analytical Chemistry and Bioanalytical Applications

Aptamer Bioanalytical Applications : Aptamers, artificial single-stranded DNA or RNA sequences, have shown high specificity and affinity for various target molecules, from small molecules to cells. Research in this field focuses on the development of biosensors, diagnostics, and therapeutic applications. The study of "(1R)-1-(4-ethoxyphenyl)ethan-1-ol" could be relevant in the development of aptamer-based sensors or therapeutic agents, provided it serves as a target or ligand for specific aptamer sequences (Iliuk, Hu, & Tao, 2011).

properties

IUPAC Name

(1R)-1-(4-ethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGQWBJLOYXULB-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(4-ethoxyphenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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